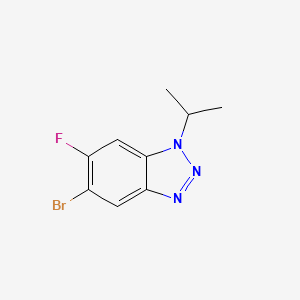

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole

Vue d'ensemble

Description

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family It is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, and an isopropyl group at the 1st position of the benzotriazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amino groups.

Cyclization: Formation of the benzotriazole ring.

Halogenation: Introduction of bromine and fluorine atoms.

Alkylation: Addition of the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization and Ring-Opening: The benzotriazole ring can participate in cyclization and ring-opening reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide may be used.

Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotriazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. Studies have shown that 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (μg/ml) |

|---|---|---|

| This compound | Antibacterial | 12.5 - 25 |

| Related Benzotriazoles | Antifungal | <10 |

In particular, the compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potency comparable to standard antibiotics like nitrofurantoin .

Antiviral Activity

Benzotriazole derivatives have also been explored for their antiviral properties. A study demonstrated that certain derivatives exhibited activity against various DNA and RNA viruses. The structure-activity relationship (SAR) analysis indicated that modifications to the benzotriazole core could enhance antiviral efficacy.

| Derivative | Virus Targeted | EC50 (µM) |

|---|---|---|

| Compound A | Coxsackievirus B5 | 6.9 |

| Compound B | Poliovirus | 20.5 |

These findings suggest that this compound could serve as a scaffold for developing new antiviral agents .

Anticancer Research

Benzotriazoles are being investigated for their potential as anticancer agents. Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation pathways. This mechanism highlights the compound's potential in chemotherapeutic development.

Case Study:

A study published in a peer-reviewed journal demonstrated that benzotriazole derivatives could inhibit cancer cell proliferation effectively, suggesting their application in cancer therapy .

Material Science Applications

Beyond biological applications, benzotriazoles are utilized in materials science as stabilizers and corrosion inhibitors due to their ability to form stable complexes with metal ions. This property is particularly useful in protecting metals from oxidative damage.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms, along with the isopropyl group, influences its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

- 5-Bromo-6-fluoro-1-ethyl-1,2,3-benzotriazole

- 5-Bromo-6-fluoro-1-propyl-1,2,3-benzotriazole

Uniqueness

Compared to similar compounds, 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Activité Biologique

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole (BFIB) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article details its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 5-bromo-6-fluoro-1-propan-2-ylbenzotriazole

- Molecular Formula : C9H9BrFN3

- CAS Number : 1345471-93-3

- Molecular Weight : 258.09 g/mol

The compound features a benzotriazole core with bromine and fluorine substituents at the 5th and 6th positions, respectively, and an isopropyl group at the 1st position. This unique structure influences its biological activity and interaction with various molecular targets.

Antimicrobial Properties

BFIB has shown significant antimicrobial activity against various bacterial strains. In particular, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| BFIB | 12.5 - 25 | Staphylococcus aureus (MRSA) |

| BFIB | 6.25 - 12.5 | Bacillus subtilis |

These findings suggest that BFIB could be a promising candidate for the development of new antibacterial agents, especially against resistant strains of bacteria .

Antiviral Activity

Recent research has indicated that BFIB exhibits antiviral properties as well. It has been tested against various viruses, including enteroviruses. Notably, a derivative of BFIB demonstrated protective effects against coxsackievirus B5 (CVB5) infection in cell cultures:

| Compound | EC50 (µM) | Virus |

|---|---|---|

| BFIB Derivative | 18.5 - 52 | CVB5 |

The mechanism involves interference with the viral attachment process, indicating potential for therapeutic use in viral infections .

Antifungal Activity

BFIB also displays antifungal properties, particularly against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these fungi range from 1.6 to 25 µg/mL, showcasing its potential as an antifungal agent:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.6 - 25 |

| Aspergillus niger | 12.5 - 25 |

The introduction of halogen substituents has been found to enhance antifungal activity .

The biological activity of BFIB is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity:

- Antibacterial Mechanism : BFIB likely inhibits bacterial growth by disrupting cell wall synthesis or function.

- Antiviral Mechanism : It may prevent viral entry into host cells by altering the viral attachment process.

- Antifungal Mechanism : Similar to its antibacterial action, it may disrupt fungal cell wall integrity or function.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study evaluated the antibacterial efficacy of BFIB against MRSA strains, demonstrating MIC values comparable to traditional antibiotics like nitrofurantoin . -

Antiviral Activity Against CVB5 :

In vitro studies showed that a derivative of BFIB could significantly reduce viral load in infected cells by interfering with early infection stages . -

Antifungal Properties :

The compound was tested against clinical isolates of Candida spp., showing potent activity that warrants further investigation for therapeutic applications .

Propriétés

IUPAC Name |

5-bromo-6-fluoro-1-propan-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3/c1-5(2)14-9-4-7(11)6(10)3-8(9)12-13-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWBVPJNIOOHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718353 | |

| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-93-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.